molecular formula C10H12FNO3 B2916206 Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate CAS No. 2270905-44-5

Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate

Cat. No.: B2916206
CAS No.: 2270905-44-5
M. Wt: 213.208
InChI Key: SITUSRPZJDDGTB-UHFFFAOYSA-N
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Description

Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate is a chemical compound with the molecular formula C10H12FNO3 It is characterized by the presence of an ethyl ester group, a fluoro-substituted phenyl ring, and a glycine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate typically involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with glycine ethyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, potentially leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate can be compared with other similar compounds, such as:

    Ethyl N-(4-chloro-2-hydroxyphenyl)glycinate: Similar structure but with a chloro substituent instead of a fluoro group.

    Ethyl N-(4-bromo-2-hydroxyphenyl)glycinate: Similar structure but with a bromo substituent.

    Ethyl N-(4-methyl-2-hydroxyphenyl)glycinate: Similar structure but with a methyl substituent.

The uniqueness of this compound lies in its specific fluoro substitution, which can impart different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-(4-fluoro-2-hydroxyanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-2-15-10(14)6-12-8-4-3-7(11)5-9(8)13/h3-5,12-13H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITUSRPZJDDGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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